

Unveiling the Spectroscopic Signature of Calyxamine B: A Technical Guide

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Compound of Interest

Compound Name: Calyxamine B

Cat. No.: B177988

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This technical guide provides a comprehensive overview of the spectroscopic data for **Calyxamine B**, a novel piperidine alkaloid isolated from the Caribbean sea sponge *Calyx podatypa*. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products.

Core Spectroscopic Data

The structural elucidation of **Calyxamine B** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The key quantitative data are summarized below.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR data for **Calyxamine B** were acquired in CDCl_3 . The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ^1H and ^{13}C NMR Data for **Calyxamine B** in CDCl_3

Position	δC (ppm)	δH (ppm, multiplicity, J in Hz)
2	53.0	-
3	40.2	2.50 (br s)
4	140.0	-
5	128.9	6.09 (s)
6	53.0	-
7	205.5	-
8	30.1	2.15 (s)
9 (CH ₃)	33.1	1.15 (s)
10 (CH ₃)	33.1	1.15 (s)
11 (CH ₃)	33.1	1.15 (s)
12 (CH ₃)	33.1	1.15 (s)

Mass Spectrometry (MS) Data

High-resolution electron impact mass spectrometry (HREIMS) was utilized to determine the molecular formula of **Calyxamine B**.

Table 2: Mass Spectrometry Data for **Calyxamine B**

Technique	Ionization Mode	[M] ⁺ (m/z)	Molecular Formula
HREIMS	EI	195.1623	C ₁₂ H ₂₁ NO

Infrared (IR) Spectroscopy Data

The IR spectrum of **Calyxamine B** was recorded to identify key functional groups.

Table 3: Infrared Spectroscopy Data for **Calyxamine B**

Functional Group	Wavenumber (cm ⁻¹)
N-H	3350
C=O (conjugated)	1665
C=C	1620

Experimental Protocols

The following section details the methodologies employed for the spectroscopic analysis of **Calyxamine B**.

General Experimental Procedures

Optical rotations were measured on a Perkin-Elmer 241 polarimeter. IR spectra were recorded on a Nicolet 5DXB FT-IR spectrophotometer. ¹H and ¹³C NMR spectra were obtained on a Bruker AM-300 spectrometer. High-resolution mass spectra were acquired on a VG Micromass 7070F mass spectrometer.

Extraction and Isolation

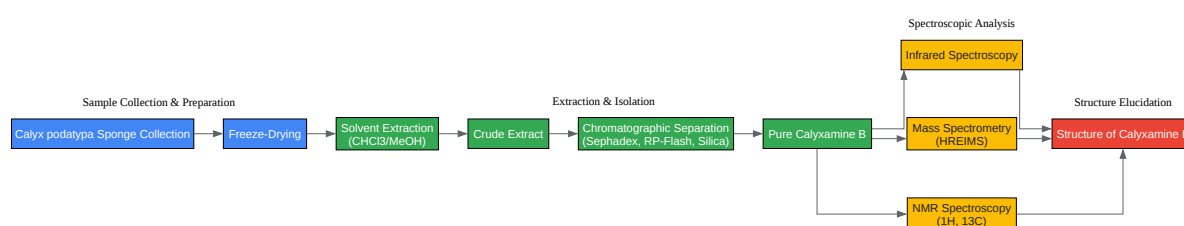
Specimens of the marine sponge *Calyx podatypa* were collected by hand using SCUBA in Puerto Rico. The freeze-dried sponge material was exhaustively extracted with a 1:1 mixture of CHCl₃ and MeOH. The resulting crude extract was subjected to a series of chromatographic separations, including Sephadex LH-20, reversed-phase flash chromatography, and silica gel chromatography, to yield pure **Calyxamine B**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ¹H and ¹³C NMR spectra were recorded in CDCl₃ at 300 MHz and 75 MHz, respectively. Chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0 for CDCl₃).
- **Mass Spectrometry:** HREIMS was performed on a double-focusing mass spectrometer.
- **Infrared Spectroscopy:** The IR spectrum was obtained from a thin film of the sample on a NaCl plate.

Workflow Visualization

The logical workflow for the isolation and structural elucidation of **Calyxamine B** is depicted in the following diagram.



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Caption: Workflow for the isolation and structural analysis of **Calyxamine B**.

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